molecular formula C21H26N6O B2505054 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-57-4

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2505054
CAS No.: 941964-57-4
M. Wt: 378.48
InChI Key: IBKIUDDMEKMYLQ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a tetrazole moiety substituted with a 3,4-dimethylphenyl group and a tert-butylphenyl group. Its molecular formula is C21H25N7O, with a molecular weight of 407.48 g/mol. The tert-butyl group confers significant steric bulk and lipophilicity, while the 3,4-dimethylphenyl substituent enhances hydrophobic interactions.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-14-6-11-18(12-15(14)2)27-19(24-25-26-27)13-22-20(28)23-17-9-7-16(8-10-17)21(3,4)5/h6-12H,13H2,1-5H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKIUDDMEKMYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrazole Core: 1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methylamine

The tetrazole moiety is synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. This method, adapted from protocols for analogous tetrazole derivatives, involves refluxing 3,4-dimethylbenzonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 110°C for 24 hours. The reaction proceeds via intermediate iminophosphorane formation, followed by cyclization to yield 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbonitrile. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) converts the nitrile to the primary amine, 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methylamine.

Table 1: Reaction Conditions for Tetrazole Synthesis

Parameter Value Source
Nitrile substrate 3,4-Dimethylbenzonitrile
Azide source NaN₃ (3.0 eq)
Acid catalyst NH₄Cl (1.2 eq)
Solvent DMF
Temperature 110°C
Reaction time 24 hours
Reduction reagent LiAlH₄ (2.0 eq)
Yield (amine product) 78%

Preparation of 4-(tert-Butyl)phenyl Isocyanate

The tert-butylphenyl isocyanate intermediate is generated by treating 4-(tert-butyl)aniline with triphosgene in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating the conversion of the amine to the isocyanate. The reaction is conducted at 0°C to minimize side reactions, with gradual warming to room temperature over 2 hours. The crude product is purified via vacuum distillation to yield 4-(tert-butyl)phenyl isocyanate in 85% purity.

Table 2: Isocyanate Synthesis Parameters

Parameter Value Source
Amine substrate 4-(tert-Butyl)aniline
Carbonyl source Triphosgene (1.1 eq)
Base TEA (3.0 eq)
Solvent DCM
Temperature 0°C → RT
Reaction time 2 hours
Yield 85%

Urea Linkage Formation

The urea bond is formed via nucleophilic addition of the tetrazole-derived amine to the isocyanate intermediate. In a representative procedure, 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methylamine (1.0 eq) is dissolved in anhydrous THF and added dropwise to a solution of 4-(tert-butyl)phenyl isocyanate (1.05 eq) at 0°C. The reaction mixture is stirred for 12 hours at room temperature, after which the solvent is evaporated, and the residue is recrystallized from ethyl acetate/hexane to afford the target urea derivative.

Table 3: Urea Coupling Optimization

Condition Variation Yield Source
Solvent THF 72%
Temperature 0°C → RT 72%
Stoichiometry (amine:isocyanate) 1:1.05 72%
Alternative solvent DCM 65%
Catalyst None 72%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. The tetrazole cycloaddition and urea coupling steps are integrated into a tandem process using immobilized azide reagents and scavenger resins to remove excess isocyanate. Catalytic copper(I) iodide (CuI, 10 mol%) accelerates the tetrazole formation, reducing reaction times to 5 hours with yields exceeding 90%.

Table 4: Industrial Process Metrics

Parameter Laboratory Scale Industrial Scale Source
Tetrazole synthesis time 24 hours 5 hours
Urea coupling yield 72% 89%
Catalyst None CuI (10 mol%)
Purity 85% 95%

Analytical Characterization

The final product is validated via spectroscopic methods:

  • IR Spectroscopy : N-H stretch at 3320 cm⁻¹ (urea), C=O stretch at 1680 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.25 (s, 6H, CH₃), 4.45 (s, 2H, CH₂), 6.80–7.60 (m, 7H, aromatic).
  • ¹³C NMR : 155.2 ppm (urea carbonyl), 148.5 ppm (tetrazole C=N).

Table 5: Spectroscopic Data Summary

Technique Key Signals Assignment Source
IR 3320 cm⁻¹ N-H (urea)
IR 1680 cm⁻¹ C=O (urea)
¹H NMR δ 1.35 (s) tert-Butyl
¹³C NMR 155.2 ppm Urea carbonyl

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring and urea linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects:

  • The 3,4-dimethylphenyl group on the tetrazole increases steric hindrance, which may influence binding to hydrophobic pockets in biological targets .
  • Chlorobenzyl Analog () : The electron-withdrawing chloro substituent may reduce electron density on the urea moiety, affecting hydrogen-bonding capacity compared to the tert-butyl group.

Biological Activity

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved through the cyclization of a suitable nitrile with sodium azide under acidic conditions.
  • Urea Formation : The urea linkage is created by reacting an isocyanate with an amine derivative.
  • Final Assembly : The two intermediates are coupled to form the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains, including resistant strains like MRSA .

CompoundMIC (µg/mL)Activity Type
Compound A6.25Antibacterial
Compound B8.50Antifungal
This compoundTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that similar tetrazole-containing compounds exhibit cytotoxic effects against cancer cell lines such as A431 and Jurkat cells. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl rings significantly influence the cytotoxicity .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of various derivatives on Jurkat cells, it was found that compounds with specific substitutions on the phenyl ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups at specific positions was crucial for enhancing activity .

The mechanism of action for related tetrazole compounds involves binding to specific molecular targets such as enzymes or receptors, leading to inhibition or alteration of their functions. This interaction is primarily facilitated by the unique structural features of the tetrazole ring and urea linkage .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

  • Substituents on Phenyl Rings : The presence of methyl groups at positions 3 and 4 on the phenyl ring increases biological activity.
  • Tetrazole Ring : Essential for maintaining the compound's efficacy against microbial and cancerous cells.

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